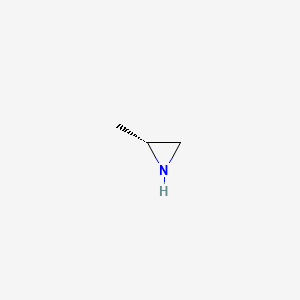

(R)-2-Methylaziridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDGMOYKSFPLSE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232492 | |

| Record name | Propylenimine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-99-8 | |

| Record name | Propylenimine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenimine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENIMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNU36C9XUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Discovery of 2-Methylaziridine: A Technical Guide for Chemical Innovators

Introduction: The Enduring Significance of a Strained Ring

In the landscape of heterocyclic chemistry, the aziridine ring, a three-membered heterocycle containing one nitrogen atom, stands out for its unique combination of stability and reactivity. This strained ring system is a cornerstone in synthetic organic chemistry, serving as a versatile building block for a myriad of more complex nitrogen-containing molecules. Among its derivatives, 2-methylaziridine, also known as propyleneimine, holds particular importance. Its chirality and the inherent reactivity of the aziridine ring make it a valuable precursor in the stereoselective synthesis of pharmaceuticals and other bioactive compounds.[1] This guide provides an in-depth exploration of the discovery and synthesis of 2-methylaziridine, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in scientific integrity and practical application.

I. Discovery and Historical Context: The Genesis of Aziridine Chemistry

The journey into the world of aziridines began in 1888 with the pioneering work of German chemist Siegmund Gabriel.[2] His investigations into the reactions of primary amines with 1,2-dihaloalkanes led to the first synthesis of the parent aziridine, then referred to as "ethyleneimine." This discovery laid the foundation for a new field of heterocyclic chemistry, though the inherent toxicity and explosive polymerization potential of these small-ring systems presented significant challenges to early researchers. The subsequent development of safer and more efficient synthetic methods was crucial for unlocking the synthetic potential of aziridines and their derivatives, including 2-methylaziridine.

II. Key Synthetic Methodologies for 2-Methylaziridine

The synthesis of 2-methylaziridine can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemistry, the scale of the reaction, and the availability of starting materials. This section delves into the core principles and practical execution of the most significant synthetic routes.

A. The Wenker Synthesis: A Classic Ring-Closure Strategy

The Wenker synthesis, a cornerstone in aziridine chemistry, provides a reliable method for the preparation of aziridines from β-amino alcohols.[3][4] The process involves two main transformations: the sulfation of the amino alcohol followed by a base-mediated intramolecular cyclization.

Causality Behind the Experimental Choices:

The initial step involves the conversion of the hydroxyl group into a good leaving group, typically a sulfate ester. Sulfuric acid is the classic reagent for this transformation, though its harshness can be a limitation for sensitive substrates.[3] The subsequent addition of a strong base is critical for deprotonating the amine, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the aziridine ring. The choice of base and reaction conditions can significantly impact the yield and purity of the final product. Milder variations of the Wenker synthesis have been developed to circumvent the harsh conditions of the original protocol.[4]

Experimental Protocol: Improved and Mild Wenker Synthesis of 2-Methylaziridine

This protocol is adapted from improved methodologies that utilize less harsh reagents and conditions.

-

Step 1: Esterification.

-

To a solution of isopropanolamine (1-amino-2-propanol) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add chlorosulfonic acid dropwise with vigorous stirring. The molar ratio of isopropanolamine to chlorosulfonic acid should be approximately 1:1.1.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the amino sulfate intermediate.

-

-

Step 2: Cyclization.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically a 20-40% aqueous solution), to the reaction mixture. The base should be added in excess to neutralize the sulfuric acid and to catalyze the ring closure.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, separate the organic layer.

-

-

Step 3: Purification.

-

Wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude 2-methylaziridine can be further purified by distillation.

-

B. The Gabriel Synthesis: A Versatile Approach for Primary Amines and Aziridines

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides.[4][5] A modification of this reaction can be employed for the synthesis of aziridines, typically starting from a β-haloamine.

Causality Behind the Experimental Choices:

This method utilizes phthalimide as a protected source of ammonia. The nitrogen in phthalimide is acidic and can be deprotonated by a base to form a potent nucleophile.[4] This nucleophile then displaces a halide in an SN2 reaction. For aziridine synthesis, the starting material is a molecule that already contains both the amine (in a protected form) and a leaving group in a 1,2-relationship. The final step involves the deprotection of the phthalimide to reveal the primary amine, which in the case of a β-haloamine precursor, would have already undergone intramolecular cyclization. A common method for deprotection is treatment with hydrazine.[2]

Experimental Protocol: Gabriel-type Synthesis of N-substituted 2-Methylaziridine

This protocol outlines a general procedure that can be adapted for 2-methylaziridine synthesis.

-

Step 1: Preparation of the β-haloamine.

-

Synthesize the appropriate β-haloamine precursor. For 2-methylaziridine, this would be a derivative of 1-halo-2-aminopropane. The choice of halogen (Br or Cl) will affect the reactivity.

-

-

Step 2: N-Alkylation of Potassium Phthalimide.

-

In a suitable polar aprotic solvent such as dimethylformamide (DMF), dissolve potassium phthalimide.

-

Add the β-haloamine to the solution.

-

Heat the reaction mixture to facilitate the SN2 reaction. The temperature and reaction time will depend on the specific substrate.

-

Monitor the formation of the N-substituted phthalimide intermediate.

-

-

Step 3: Intramolecular Cyclization and Deprotection.

-

Once the N-alkylation is complete, the intramolecular cyclization to form the aziridine ring may occur spontaneously or require heating.

-

To deprotect the aziridine, add hydrazine hydrate to the reaction mixture.

-

Reflux the mixture. This will cleave the phthalimide group, yielding the desired N-substituted 2-methylaziridine and phthalhydrazide as a precipitate.[2]

-

-

Step 4: Purification.

-

Filter off the phthalhydrazide precipitate.

-

Isolate the 2-methylaziridine from the filtrate by extraction and subsequent distillation.

-

C. Stereoselective Synthesis of Chiral 2-Methylaziridine

For applications in drug development, the ability to synthesize enantiomerically pure forms of 2-methylaziridine is paramount. Several strategies have been developed to achieve this, often involving chiral catalysts or starting from a chiral pool.

Key Strategies for Enantioselectivity:

-

Enzymatic Desymmetrization: Lipases can be used for the enantioselective acylation of a prochiral diol precursor, which can then be converted to the chiral aziridine.[6]

-

Catalytic Asymmetric Aziridination: The use of chiral transition metal catalysts, often with copper or rhodium, can facilitate the direct aziridination of alkenes with high enantioselectivity.

-

Starting from Chiral Precursors: Chiral amino acids, such as alanine, can be converted into chiral β-amino alcohols, which then undergo a stereospecific Wenker-type cyclization.

The enantiomeric excess (ee) is a critical parameter for these syntheses, and values exceeding 95% are often targeted for pharmaceutical applications.

III. Quantitative Data Summary

The following table summarizes key physical and chemical properties of 2-methylaziridine, along with typical yield ranges for its synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₇N | [1] |

| Molecular Weight | 57.09 g/mol | [1] |

| Boiling Point | 66-67 °C | [7] |

| Density | ~0.805 g/mL | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ammonia-like | [1] |

| Wenker Synthesis Yield | 40-85% | [4] |

| Stereoselective Synthesis (ee) | >95% (method dependent) | [8] |

IV. Applications in Drug Development

The strained aziridine ring is a key pharmacophore in several important therapeutic agents. Its ability to act as an alkylating agent upon ring-opening is central to the mechanism of action of certain anticancer drugs.

Mitomycin C: A Case Study

Mitomycin C is a potent anticancer agent that contains an aziridine ring.[9][10] In the reducing environment of a cell, the aziridine ring is activated, leading to the cross-linking of DNA strands.[11] This action inhibits DNA replication and ultimately leads to cell death, making it an effective treatment for a range of cancers.[9][10] The synthesis of mitomycin C and its analogs is a significant area of research, with the stereoselective formation of the aziridine ring being a critical step.[12]

V. Safety, Handling, and Storage

2-Methylaziridine is a hazardous substance and must be handled with extreme care. It is classified as a potential carcinogen and is toxic by inhalation, ingestion, and skin contact.[1][13]

Safe Handling Procedures:

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a respirator may be necessary.

-

Storage: Store 2-methylaziridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[14][15] It is often stored with an inhibitor to prevent polymerization.[1]

-

Spill and Emergency Procedures: In case of a spill, evacuate the area and absorb the material with an inert absorbent.[16] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][17] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17]

VI. Conclusion

2-Methylaziridine, a small molecule with a rich history, continues to be a compound of significant interest in the scientific community. Its unique reactivity, stemming from its strained three-membered ring, provides a powerful tool for the construction of complex nitrogen-containing molecules. As synthetic methodologies become more refined, particularly in the realm of stereoselective synthesis, the applications of 2-methylaziridine in drug discovery and development are poised to expand even further. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher looking to harness the synthetic potential of this versatile chemical building block.

VII. References

-

Organic Chemistry. (2022, February 4). Wenker Aziridine Synthesis Mechanism. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Molecules. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Retrieved from [Link]

-

Kim, K. H., & Lee, K. J. (2006). Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. Bulletin of the Korean Chemical Society, 27(10), 1547-1548.

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylaziridine. National Center for Biotechnology Information. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 16). Gabriel synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Propyleneimine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,2-Propyleneimine (2-Methyl Aziridine). Retrieved from [Link]

-

Whiteson Lab @ UCI. (2016, November 30). Mitomycin C. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PROPYLENE IMINE HAZARD SUMMARY. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 0322 - PROPYLENEIMINE. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Methylaziridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Mitomycins syntheses: a recent update. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

-

UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

ChemRxiv. (n.d.). Origin of Enantioselectivity Reversal in Lewis Acid-Catalysed Michael Additions Relying on the Same Chiral Source. Retrieved from [Link]

-

University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitomycins. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2007, April 25). The Total Synthesis of Mitomycins. Retrieved from [Link]

-

PubMed. (n.d.). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of N–H azirdines in high enantiomeric excess by in situ aziridine–azirine–aziridine interconversion. Retrieved from [Link]

Sources

- 1. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. chemistnotes.com [chemistnotes.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gabriel Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]

- 10. Mitomycins - Wikipedia [en.wikipedia.org]

- 11. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. princeton.edu [princeton.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 0322 - PROPYLENEIMINE [chemicalsafety.ilo.org]

- 16. PROPYLENEIMINE [training.itcilo.org]

- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

(R)-2-Methylaziridine: A Keystone Chiral Synthon for Asymmetric Synthesis

A Senior Application Scientist's Guide to Unlocking its Synthetic Potential

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds, particularly for pharmaceutical and materials science applications, has driven the development of sophisticated asymmetric synthesis strategies. Among the vast arsenal of chiral building blocks available to the synthetic chemist, (R)-2-Methylaziridine stands out as a uniquely potent and versatile synthon. Its inherent ring strain and the presence of a stereogenic center make it a powerful precursor for the stereoselective construction of a diverse array of nitrogen-containing molecules.[1]

This technical guide provides an in-depth exploration of the applications of (R)-2-Methylaziridine, moving beyond a simple catalog of reactions to explain the underlying principles that govern its reactivity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Inherent Potential: Structure and Reactivity

(R)-2-Methylaziridine is a three-membered heterocyclic amine featuring a chiral center at the C2 position. The molecule's high reactivity stems from the significant Baeyer strain within the aziridine ring, where the bond angles are compressed to approximately 60°.[1] This strain provides a strong thermodynamic driving force for ring-opening reactions, which are the cornerstone of its synthetic utility.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 83647-99-8 |

| Molecular Formula | C₃H₇N |

| Molecular Weight | 57.09 g/mol |

| Appearance | Colorless, oily liquid |

| Odor | Ammonia-like |

| Flash Point | -4 °C (25 °F) |

Critical Safety Note: 2-Methylaziridine (also known as propyleneimine) is a toxic and highly flammable substance. It is considered a potential occupational carcinogen and causes severe skin and eye damage.[1][2][3][4] All manipulations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

The synthetic power of (R)-2-Methylaziridine lies in its ability to undergo regio- and stereoselective ring-opening with a wide variety of nucleophiles.[5] This process allows the precise installation of two functional groups in a 1,2-relationship with complete control over the absolute stereochemistry.

The Core Mechanism: Regio- and Stereoselective Ring-Opening

The nucleophilic ring-opening of non-activated aziridines is generally sluggish. Therefore, activation of the aziridine nitrogen is a prerequisite for most transformations. This is typically achieved through protonation by a Brønsted acid or coordination to a Lewis acid.[6] This activation generates an aziridinium ion, which dramatically increases the electrophilicity of the ring carbons.

The regioselectivity of the nucleophilic attack on the activated aziridinium ion is a critical consideration and is influenced by both steric and electronic factors.

-

Attack at the less substituted carbon (C3): This pathway is favored by nucleophiles under conditions that promote a bimolecular nucleophilic substitution (Sₙ2) mechanism. The attack occurs from the backside, leading to an inversion of configuration at the reacting center. In the case of (R)-2-Methylaziridine, the nucleophile attacks the unsubstituted C3 carbon.

-

Attack at the more substituted carbon (C2): This pathway becomes significant when there is substantial carbocationic character at the C2 position, favoring an Sₙ1-like mechanism. This is more common for aziridines bearing a C2 substituent that can stabilize a positive charge (e.g., an aryl group). For 2-methylaziridine, this pathway is generally less favored but can be influenced by the choice of Lewis acid and reaction conditions.[6]

The stereochemical outcome is typically a clean inversion of configuration at the site of nucleophilic attack, a hallmark of the Sₙ2 pathway. This high degree of stereospecificity allows the chirality of the starting (R)-2-Methylaziridine to be reliably transferred to the product.

Key Synthetic Applications and Protocols

The predictable reactivity of (R)-2-Methylaziridine makes it an ideal starting material for the asymmetric synthesis of valuable chiral molecules.

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and serve as ligands in asymmetric catalysis. The Lewis acid-mediated ring-opening of N-activated 2-methylaziridines with oxygen nucleophiles provides a direct and highly stereoselective route to these compounds.

A study by Ghorai et al. demonstrated the highly regioselective Sₙ2-type ring-opening of chiral 2-aryl-N-tosylaziridines with various alcohols, producing nonracemic 1,2-amino ethers in excellent yields and high enantiomeric excess. This principle is directly applicable to (R)-2-Methylaziridine.

Table 1: Regioselectivity in Ring-Opening of Activated 2-Methylaziridine

| Nucleophile | Activating Agent | Predominant Attack Site | Product Type | Reference |

| Alcohols (ROH) | Lewis Acid (e.g., Cu(OTf)₂) | C3 (less substituted) | Chiral 1,2-Amino Ether | |

| Water (H₂O) | Brønsted Acid (e.g., TFA) | C3 (less substituted) | Chiral 1,2-Amino Alcohol | [7] |

| Amines (RNH₂) | Lewis Acid / Heat | C3 (less substituted) | Chiral 1,2-Diamine | [6] |

| Cyanide (CN⁻) | Alkylating Agent (e.g., MeOTf) | C3 (less substituted) | Chiral β-Aminonitrile | [6] |

| Organocuprates | Lewis Acid | C3 (less substituted) | Chiral Amines | [8] |

Experimental Protocol: Synthesis of (R)-N-Tosyl-1-methoxypropan-2-amine

This protocol is adapted from the principles described for similar aziridines.

-

Step 1: N-Tosylation (Activation): To a stirred solution of (R)-2-Methylaziridine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (R)-2-methyl-1-tosylaziridine.

-

Step 2: Ring-Opening: To a solution of (R)-2-methyl-1-tosylaziridine (1.0 eq) in anhydrous methanol (serving as both reactant and solvent) at 0 °C, add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 eq). Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Step 3: Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Step 4: Validation: Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure (R)-N-(1-methoxypropan-2-yl)-4-methylbenzenesulfonamide. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column.

(R)-2-Methylaziridine is a powerful precursor for constructing more complex nitrogen-containing heterocycles like piperidines and pyrrolidines.[7][8][9] This is often achieved through a tandem reaction sequence involving an initial intermolecular ring-opening followed by an intramolecular cyclization.

For instance, the ring-opening of an N-protected (R)-2-methylaziridine derivative with a nucleophile containing a tethered electrophile can set the stage for a subsequent ring-closing event, effectively transforming the three-membered ring into a five- or six-membered ring with high diastereoselectivity.[7][8]

The utility of (R)-2-Methylaziridine is highlighted by its incorporation into the synthesis of complex active pharmaceutical ingredients (APIs). It has been identified as a key chiral building block for synthesizing compounds such as the fluoroquinolone antibiotic PF-00951966.[1] In such syntheses, the aziridine ring is opened in a controlled manner to install a chiral diamine or amino alcohol fragment that is crucial for the molecule's biological activity. The N-methylative ring-opening with a cyanide nucleophile, for example, has been used to create key fragments for these types of antibiotics.[6]

Conclusion: A Self-Validating System in Asymmetric Synthesis

(R)-2-Methylaziridine is more than just a reactive intermediate; it is a self-validating system for introducing chirality. The inherent strain of the aziridine ring provides the driving force for its transformations, while the stereocenter directs the outcome of these reactions with high fidelity. The well-understood mechanisms of ring-opening allow chemists to rationally design synthetic routes to complex, enantiomerically pure molecules. From fundamental building blocks like amino alcohols to intricate heterocyclic scaffolds found in pharmaceuticals, the applications of (R)-2-Methylaziridine continue to expand, cementing its status as an indispensable tool for the modern synthetic chemist.

References

- Google Patents. (2019). CN110003072A - A kind of preparation method of 2- methylaziridine.

-

ChemRxiv. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Retrieved from [Link]

-

MDPI. (2022). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis and applications of methyleneaziridines. Retrieved from [Link]

-

MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

ResearchGate. (2018). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. Retrieved from [Link]

-

Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

-

Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methylaziridine. PubChem. Retrieved from [Link]

-

ResearchGate. (2008). Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants. Retrieved from [Link]

-

National Institutes of Health. (2021). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Propyleneimine. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

Semantic Scholar. (2021). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Retrieved from [Link]

-

YouTube. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Methylaziridine. Retrieved from [Link]

-

MDPI. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Retrieved from [Link]

-

National Institutes of Health. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 1,2-Propyleneimine (2-Methyl Aziridine). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. epa.gov [epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 8. Asymmetric Synthesis of Nitrogen Heterocycles [organic-chemistry.org]

- 9. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Hazards: A Technical Guide to the Safe Handling of 2-Methylaziridine

Abstract

2-Methylaziridine, also known as propyleneimine, is a valuable reagent and building block in pharmaceutical and materials science, utilized in the synthesis of polymers, coatings, adhesives, and textiles.[1][2] However, its utility is counterbalanced by significant health and safety risks owing to its high reactivity, flammability, and toxicity.[2][3] This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-methylaziridine, designed for researchers, scientists, and drug development professionals. By elucidating the chemical principles behind its hazardous nature, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Understanding the Inherent Risks of 2-Methylaziridine

2-Methylaziridine is a colorless, oily liquid characterized by a pungent, ammonia-like odor.[4][5] Its hazardous properties stem from the strained three-membered aziridine ring, which makes it a reactive alkylating agent.[5] This reactivity is the cornerstone of its utility in chemical synthesis but also the source of its dangers.

1.1. Health Hazards

2-Methylaziridine is classified as acutely toxic and is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is a severe irritant to the skin, eyes, and respiratory tract.[2][6] Direct contact can lead to severe skin burns, eye damage, and respiratory distress, including pulmonary edema.[3][6][7]

Crucially, 2-methylaziridine is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2][8] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[9] Chronic exposure may lead to long-term health effects, including cancer and sensitization reactions.[3]

1.2. Physicochemical Hazards

This compound is a highly flammable liquid and vapor, with a low flash point of -4°C (25°F).[4][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, posing a severe fire and explosion hazard.[3][4] Furthermore, 2-methylaziridine is thermally unstable and can undergo violent, explosive polymerization, especially in the presence of acids or acid fumes.[2][10]

Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and followed by stringent PPE protocols, is mandatory when handling 2-methylaziridine.

2.1. Engineering Controls: The First Line of Defense

All work with 2-methylaziridine must be conducted within a certified chemical fume hood to prevent the inhalation of its toxic and flammable vapors. The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[3] For operations with a higher risk of splashing or aerosol generation, a glovebox may be necessary. All equipment used for handling must be properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[3]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with 2-methylaziridine. The following table outlines the minimum PPE requirements for various laboratory operations.

| Operation | Minimum PPE Requirement |

| Pre-handling and Inspection | - Safety glasses with side shields- Nitrile gloves (single layer) |

| Weighing and Aliquoting | - Chemical splash goggles- Face shield- Chemical-resistant lab coat- Double-layered nitrile or neoprene gloves |

| Syntheses and Reactions | - Chemical splash goggles- Face shield- Chemical-resistant lab coat or apron- Double-layered nitrile or neoprene gloves- Use in a certified chemical fume hood is mandatory |

| Post-handling and Cleanup | - Chemical splash goggles- Face shield- Chemical-resistant lab coat- Heavy-duty nitrile or butyl rubber gloves |

| Spill Response | - Self-contained breathing apparatus (SCBA)- Chemical-resistant suit- Heavy-duty chemical-resistant gloves and boots |

Table 1: Personal Protective Equipment (PPE) Requirements

It is imperative to inspect all PPE for integrity before each use. Gloves should be changed frequently, especially if contamination is suspected.[11]

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable when working with 2-methylaziridine.

3.1. General Handling Procedures

-

Avoid personal contact: This includes inhalation, ingestion, and skin/eye contact.[3]

-

Work in a designated area: Clearly mark the area where 2-methylaziridine is being used.

-

Prevent concentration: Avoid working in low-lying areas or confined spaces where vapors can accumulate.[3]

-

Ignition sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use only spark-proof tools.[3]

-

No eating, drinking, or smoking: These activities are strictly prohibited in the laboratory.[3]

-

Handwashing: Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

3.2. Storage and Transport

2-Methylaziridine requires careful storage to maintain its stability and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[6] Recommended storage temperature is between 2-8°C.[6]

-

Incompatible Materials: Keep away from acids, acid halides, anhydrides, strong oxidizing agents, isocyanates, and certain metals like copper and aluminum.[2][3] Violent polymerization can occur upon contact with acids or acid fumes.[10]

-

Container Integrity: Store in tightly sealed, chemically compatible containers.[12] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[12]

-

Stabilization: 2-Methylaziridine is often supplied with an inhibitor to prevent polymerization.[2] It is recommended to store it over solid alkali, such as caustic soda, to prevent violent polymerization from contact with acids.[10]

Emergency Procedures: Preparedness and Response

Prompt and correct response to emergencies is crucial to mitigate harm.

4.1. Spills and Leaks

-

Small Spills (<1 L):

-

Evacuate the immediate area and alert personnel.[13]

-

If trained and equipped, contain the spill using an absorbent material like vermiculite or sand.[3]

-

Use non-sparking tools for cleanup.[3]

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

-

Ventilate the area and wash the spill site after cleanup is complete.[3]

-

-

Large Spills (>1 L):

-

Evacuate the entire laboratory immediately and activate the fire alarm.

-

Call emergency services and inform them of the nature of the spill.

-

Prevent entry to the contaminated area.

-

Caption: Spill Response Decision Tree.

4.2. First Aid Measures

Immediate medical attention is required for any exposure to 2-methylaziridine.

-

Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] If the person is conscious, give them 4 to 8 ounces of milk or water to drink.[10] Seek immediate medical attention.[4]

Waste Disposal

All waste containing 2-methylaziridine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][3]

-

Waste Segregation: Collect all 2-methylaziridine waste, including contaminated labware and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[14]

-

Disposal Method: Controlled incineration is a common method for disposal, often requiring a scrubber or thermal unit to reduce nitrogen oxide emissions.[2] Do not dispose of 2-methylaziridine down the drain or in regular trash.[3]

Conclusion

2-Methylaziridine is a potent and versatile chemical intermediate, but its handling demands the utmost respect for its hazardous properties. A thorough understanding of its risks, coupled with the diligent application of engineering controls, personal protective equipment, and standardized safety procedures, is paramount for the protection of all laboratory personnel. This guide serves as a foundational resource for establishing a robust safety culture when working with this challenging yet valuable compound.

References

-

2-Methylaziridine. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

2-Methylaziridine. (n.d.). National Toxicology Program. Retrieved February 11, 2026, from [Link]

-

Aziridines: Human health tier II assessment. (2014, November 27). Australian Industrial Chemicals Introduction Scheme. Retrieved February 11, 2026, from [Link]

-

2-Methylaziridine. (2021, December 21). In 15th Report on Carcinogens. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

1,2-Propyleneimine (2-Methyl Aziridine). (n.d.). U.S. Environmental Protection Agency. Retrieved February 11, 2026, from [Link]

-

Propylene imine. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved February 11, 2026, from [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved February 11, 2026, from [Link]

-

Propyleneimine. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

-

Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved February 11, 2026, from [Link]

-

SAFETY DATA SHEET. (2018, September 17). Hillyard. Retrieved February 11, 2026, from [Link]

-

Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (2023, May 5). 3M. Retrieved February 11, 2026, from [Link]

-

Standard Operating Procedures. (n.d.). University of California, Los Angeles. Retrieved February 11, 2026, from [Link]

-

2-Methylaziridine. (n.d.). LookChem. Retrieved February 11, 2026, from [Link]

-

Emergency Procedures. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 11, 2026, from [Link]

-

Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025, September 8). MSN Chemical. Retrieved February 11, 2026, from [Link]

Sources

- 1. Propyleneimine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylaziridine CAS#: 75-55-8 [m.chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 2-Methylaziridine|lookchem [lookchem.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 2-Methylaziridine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. 2-Methylaziridine(75-55-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. pppmag.com [pppmag.com]

- 12. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 13. bu.edu [bu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Stereochemical Control and Reactivity of 2-Methylaziridine

Topic: Understanding the Chirality of 2-Methylaziridine Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Methylaziridine (propyleneimine) is a critical three-membered heterocycle in the synthesis of chiral amines, diamines, and amino acid derivatives. Its utility in drug development—particularly for fluoroquinolone antibiotics and enzyme inhibitors—is defined by its high ring strain (~27 kcal/mol) and the presence of a single stereogenic center at the C2 position.

However, working with 2-methylaziridine requires navigating two distinct challenges:

-

Stereochemical Duality: The interplay between the stable C2 chiral center and the fluxional nitrogen atom (nitrogen inversion).[1]

-

Regioselective Ambiguity: The competition between steric and electronic control during nucleophilic ring opening.[1]

This guide provides a validated framework for synthesizing, analyzing, and utilizing enantiopure 2-methylaziridine, grounded in mechanistic causality.[1]

The Core Stereochemistry: C2 Rigidity vs. Nitrogen Flux

Unlike standard chiral carbons, the stereochemistry of 2-methylaziridine is complicated by the nitrogen atom. It is vital to distinguish between the configurationally stable carbon center and the configurationally labile nitrogen center.

The C2 Chiral Center

The C2 carbon is the primary determinant of chirality for pharmaceutical applications.

-

(S)-2-Methylaziridine: Derived from L-Alanine.[1]

-

(R)-2-Methylaziridine: Derived from D-Alanine.[1]

-

Stability: This center does not racemize under standard storage conditions or neutral pH.[1]

Nitrogen Inversion (The "Umbrella" Effect)

In simple amines, nitrogen inversion is extremely rapid (

-

Implication: While higher than acyclic amines, this barrier is insufficient to separate nitrogen invertomers (N-H up vs. N-H down) at room temperature.[1]

Synthesis of Enantiopure 2-Methylaziridine

Reliable access to enantiopure material is best achieved via the Wenker Synthesis utilizing the "Chiral Pool" (amino acids).[1] This method is superior to resolution for scale-up as it preserves the high optical purity of the starting material.

Protocol: From L-Alanine to (S)-2-Methylaziridine

This pathway ensures the retention of the stereocenter configuration.

Workflow Logic:

-

Reduction: Convert the carboxylic acid to an alcohol (Alaninol).

-

Activation: Convert the alcohol to a leaving group (Sulfuric ester).[1]

-

Cyclization: Intramolecular

displacement.[1]

| Step | Reagents | Conditions | Mechanistic Note |

| 1. Reduction | L-Alanine + | Reflux in THF | Reduces -COOH to |

| 2. Esterification | L-Alaninol + | Heat (distillation) | Forms the amino-alcohol sulfate ester (zwitterionic solid).[1] |

| 3. Cyclization | Sulfate Ester + aq.[1] NaOH | Distillation | Base deprotonates the amine, which attacks the C-O bond. Inversion occurs at the non-chiral CH2 carbon , preserving C2 chirality.[1] |

Critical Safety Note: The cyclization step releases volatile, toxic 2-methylaziridine.[1] The receiving flask must be cooled to -78°C or kept in an ice/salt bath containing KOH pellets to prevent polymerization.[1]

Alternative: Resolution via Tartranilic Acid

For racemic mixtures, standard tartaric acid often yields poor separation.[1] High-efficiency resolution requires (R,R)-4-chlorotartranilic acid , which forms crystalline salts with distinct solubility differences between the (R) and (S) aziridine enantiomers.[1]

Analytical Validation

Trustworthiness in chiral chemistry relies on rigorous validation.[1]

Chiral HPLC Method

Direct separation of the N-H aziridine can be challenging due to its basicity and reactivity.[1]

-

Column: Polysaccharide-based CSPs (e.g., Chiralcel OD-H or Chiralpak AD-H).[1]

-

Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% Diethylamine .[1]

-

Why Diethylamine? It masks silanol groups on the silica support, preventing peak tailing and on-column ring opening.[1]

-

-

Detection: UV at 210 nm (low absorption requires high concentration or derivatization).[1]

NMR Derivatization (Self-Validating)

If chiral HPLC is unavailable, convert the aziridine to a diastereomer using Mosher's Acid Chloride ((R)-MTPA-Cl) .[1]

-

Reaction: Aziridine + (R)-MTPA-Cl

Amide.[1] -

Analysis:

NMR or

Reactivity & Regiocontrol: The "Opener"

The utility of 2-methylaziridine lies in Ring Opening Reactions (ROR).[1] The site of nucleophilic attack is dictated by the reaction conditions.

-

Path A (Basic/Nucleophilic): Steric control dominates.[1] Attack occurs at the less hindered C3 (primary carbon).[1]

-

Path B (Acidic/Lewis Acid): Electronic control dominates.[1] Attack occurs at the more substituted C2 (secondary carbon) due to the partial positive charge stabilization at the transition state.[1]

Experimental Tip: To retain the original chirality of the L-Alanine precursor (yielding a chiral amine with the methyl group on the backbone), use Path A (Basic conditions). If you use Path B, remember that the stereocenter will invert (Walden inversion).[1]

Safety & Toxicology (Critical)

2-Methylaziridine is a potent alkylating agent and a Group 2B Carcinogen .[1]

-

Violent Polymerization: Contact with acids (even trace HCl vapors) initiates an exothermic "zipper" polymerization that can rupture containers.[1]

-

Storage: Always store over solid KOH or NaOH pellets to scavenge acid traces.[1]

-

-

Handling: Use only in a well-ventilated fume hood. Double-glove (Nitrile/Laminate).[1][2] Destroy waste aziridine by slow addition to dilute NaOH followed by careful addition of sodium thiosulfate or bleach (though chemical destruction protocols should be validated for your specific waste stream).[1]

References

-

Wenker, H. "The Preparation of Ethylene Imine from Monoethanolamine."[1] Journal of the American Chemical Society, 1935.[1] (Foundational method adapted for propyleneimine).[1]

-

Solladié-Cavallo, A., et al. "Enantiomeric purity determination of 2-substituted aziridines."[1] Tetrahedron: Asymmetry, 1996.[1] (Validation of Mosher's method for aziridines).

-

Watson, I.D.G., et al. "Catalytic Asymmetric Ring Opening of Aziridines."[1] Accounts of Chemical Research, 2006.[1] [1]

-

ChemicalBook. "2-Methylaziridine Properties and Safety."

-

Sigma-Aldrich. "Safety Data Sheet: 2-Methylaziridine."[1]

Sources

Methodological & Application

Application Note: (R)-2-Methylaziridine in Asymmetric Synthesis

Strategic Overview

(R)-2-Methylaziridine (CAS: 75-55-8), often derived from (R)-alaninol, represents a high-value "chiral pool" intermediate. Its structural tension (~27 kcal/mol) and the presence of a defined stereocenter at C2 make it a potent electrophile for constructing chiral 1,2-diamines ,

Unlike epoxides, aziridines require careful modulation of the nitrogen protecting group (activating group) to control reactivity.[1] For the unprotected (R)-2-methylaziridine, the primary challenge is achieving high regioselectivity (C3 vs. C2 attack) while preventing polymerization.[1]

Key Application Areas

-

Chiral Auxiliaries: Synthesis of Evans-type auxiliaries.[1]

-

API Synthesis: Precursors for oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral diamine ligands for asymmetric catalysis.[1]

-

Peptidomimetics: Introduction of isosteres into peptide backbones.[1]

Critical Safety & Handling (Read Before Experimentation)

(R)-2-Methylaziridine is a Class 2B Carcinogen and a potent alkylating agent.[1] It is highly flammable and can polymerize explosively.[1]

| Hazard | Control Measure |

| Inhalation Toxicity | Handle only in a functioning fume hood with a face velocity >100 fpm. Double-gloving (Nitrile/Laminate) is mandatory.[1] |

| Polymerization | NEVER store in the presence of acids or acidic fumes.[1] Ensure the material is stabilized (often with trace NaOH).[1] |

| Skin Permeation | Immediate absorption.[1] In case of contact, wash with soap/water for 15 min; do not use organic solvents (enhances absorption).[1] |

| Decontamination | Quench spills/glassware with 10% aqueous sodium thiosulfate or dilute HCl (in a controlled manner) to open the ring.[1] |

Mechanistic Principles: Controlling Regioselectivity

The utility of (R)-2-methylaziridine hinges on directing the nucleophile (

-

Pathway A: Steric Control (C3 Attack) [1]

-

Pathway B: Electronic/Chelation Control (C2 Attack) [1]

-

Mechanism: Activated aziridine (N-Tosyl, N-Acyl) + Lewis Acid catalysis.[1]

-

Conditions: The Lewis Acid coordinates the nitrogen, increasing character at the more substituted carbon (C2) to stabilize the developing positive charge (

-like character).[1] -

Outcome: Inversion of stereochemistry at C2.

-

Note: For simple alkyl aziridines like (R)-2-methylaziridine, C3 attack is overwhelmingly favored unless specific directing groups or highly constrained environments are used.[1]

-

Visualization: Regioselectivity Decision Tree

Figure 1: Decision tree for predicting regioselectivity in the ring-opening of (R)-2-methylaziridine. For this specific substrate, C3 attack is dominant.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral 1,2-Diamines (C3-Selective)

Objective: Regioselective ring opening using a secondary amine to generate a chiral diamine with retention of configuration.

Reagents:

-

(R)-2-Methylaziridine (1.0 equiv)[1]

-

Morpholine or Benzylamine (1.2 equiv)[1]

-

Catalyst: Scandium Triflate (

) (5 mol%) or simply Ethanol (solvent-promoted)[1] -

Solvent: Acetonitrile (

) or Ethanol[1]

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charging: Add

(0.05 mmol) and Acetonitrile (5 mL). -

Reactant Addition: Add the amine (1.2 mmol) followed by the dropwise addition of (R)-2-Methylaziridine (1.0 mmol) at 0°C.

-

Note: The reaction is exothermic.[1] Control temperature to prevent polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Workup:

-

Quench with water (2 mL).

-

Extract with DCM (

mL).[1] -

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, DCM

10% MeOH/DCM with 1%

Expected Result: >90% Yield of the 1,2-diamine (attack at C3).[1]

Protocol B: Synthesis of -Amino Sulfides (Thiolysis)

Objective: Introduction of a sulfur handle for further functionalization.

Procedure:

-

Setup: In a fume hood, dissolve (R)-2-Methylaziridine (1.0 mmol) in dry THF (5 mL).

-

Thiol Addition: Add Thiophenol (1.1 mmol) slowly at RT.

-

Completion: Stir for 3 hours. Monitor disappearance of thiol odor (qualitative) and TLC.

-

Isolation: Evaporate volatiles. The product is often pure enough for subsequent steps; otherwise, purify via short-path distillation or chromatography.[1]

Workflow Visualization

Figure 2: Synthetic workflow from (R)-2-Methylaziridine to high-value chiral targets.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Polymerization | Presence of trace acid or excessive heat. | Distill aziridine from KOH pellets before use.[1] Keep reaction temp < 40°C. |

| Low Regioselectivity | "Loose" transition state or solvent effects.[1] | Switch to non-polar solvent (Toluene) to enforce tight ion-pairing/SN2 mechanism.[1] |

| Racemization | Avoid strong Lewis acids that stabilize carbocations at C2.[1] Stick to | |

| Incomplete Reaction | Nucleophile deactivation (protonation).[1] | Add a non-nucleophilic base (e.g., DIPEA) if using amine salts.[1] |

References

-

Regioselective Ring Opening of Aziridines

-

Lewis Acid Catalysis

-

Synthesis of 1,2-Diamines

-

Safety Data

Sources

- 1. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. epa.gov [epa.gov]

Application Note: Strategic Utilization of (R)-2-Methylaziridine in Medicinal Chemistry

Executive Summary

(R)-2-Methylaziridine (CAS 83647-99-8) is a high-value chiral synthon used to introduce the (R)-2-aminopropane motif into bioactive molecules.[1] Unlike its epoxide counterparts, this aziridine offers a direct route to vicinal diamines and amino alcohols with precise stereochemical control. Its utility spans the synthesis of broad-spectrum antibiotics (fluoroquinolones), oxazolidinone antibacterial agents, and chiral ligands for asymmetric catalysis.

This guide details the mechanistic principles governing regioselective ring opening, provides validated protocols for nucleophilic functionalization, and outlines critical safety measures for handling this alkylating carcinogen.

Critical Safety & Handling Directive

(R)-2-Methylaziridine is a potent alkylating agent, a suspected carcinogen (IARC Group 2B), and highly flammable. [1]

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood with a dedicated waste stream.[1]

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory.[1] Standard lab coats are insufficient; use a chemical-resistant apron.[1]

-

Decontamination: Quench spills or glassware immediately with 10% aqueous acetic acid or thiosulfate solution to open the ring and neutralize alkylating potential.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to polymerization if not stabilized.

Mechanistic Foundation: Regioselectivity & Stereocontrol[1]

The utility of (R)-2-Methylaziridine lies in the controlled opening of the strained three-membered ring.[1][2] The site of nucleophilic attack (C2 vs. C3) dictates the structural outcome.

The Regioselectivity Rule

-

Path A (Kinetic/Steric Control): Unactivated aziridines or basic conditions favor SN2 attack at the less hindered C3 position. This retains the stereochemistry at the C2 chiral center.[2]

-

Path B (Thermodynamic/Electronic Control): Activated aziridines (e.g., N-acyl, N-sulfonyl) or Lewis Acid catalysis can shift preference to C2 (the more substituted carbon) due to the stabilization of the developing positive charge (partial carbocation character).[1] This pathway typically results in inversion of configuration at C2.[1]

Visualization of Reaction Pathways

Figure 1: Divergent reaction pathways for (R)-2-Methylaziridine ring opening based on reaction conditions.

Application Protocols

Protocol 1: Synthesis of Chiral 1,2-Diamines (C3 Attack)

Context: This protocol is used to synthesize chiral ligands or drug intermediates where the methyl-bearing carbon must remain unsubstituted by the nucleophile (Retention of Stereochemistry).[1]

Reagents:

-

(R)-2-Methylaziridine (1.0 equiv)[1]

-

Morpholine (Nucleophile, 1.2 equiv)

-

Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)3] (Catalyst, 5 mol%)[1]

-

Solvent: THF (anhydrous)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Charging: Add Yb(OTf)3 (31 mg, 0.05 mmol) and anhydrous THF (5 mL).

-

Reactant Addition: Add Morpholine (105 µL, 1.2 mmol) followed by dropwise addition of (R)-2-Methylaziridine (57 mg, 1.0 mmol) at 0°C.

-

Note: Exothermic reaction.[1] Control addition rate to maintain temperature.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Eluent: MeOH/DCM 1:10, Stain: Ninhydrin).[1]

-

Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Amine-functionalized silica recommended to prevent tailing).[1]

Expected Outcome: >90% Regioselectivity for attack at C3 (primary carbon), yielding (R)-1-morpholino-2-aminopropane.[1]

Protocol 2: Synthesis of Chiral Oxazolidinones (Antibiotic Scaffold)

Context: Oxazolidinones (e.g., Linezolid analogs) are a critical class of antibiotics. This protocol describes the conversion of the aziridine to a cyclic carbamate using CO2 insertion or equivalent surrogates.

Reagents:

-

(R)-2-Methylaziridine (1.0 equiv)[1]

-

Diphenyl carbonate (1.1 equiv) or Di-tert-butyl dicarbonate (Boc2O)[1]

-

Catalyst: DMAP (10 mol%)[1]

-

Solvent: Acetonitrile[1]

Procedure:

-

Activation: Dissolve (R)-2-Methylaziridine (1.0 mmol) in Acetonitrile (5 mL).

-

Carbonylation: Add Diphenyl carbonate (1.1 mmol) and DMAP (0.1 mmol).

-

Cyclization: Heat the reaction mixture to reflux (80°C) for 6–8 hours.

-

Mechanism:[1][3][4][5] The amine attacks the carbonate to form a carbamate intermediate, which then undergoes intramolecular cyclization via ring opening of the aziridine (often at C2 with inversion if activated, or C3 depending on specific substituents). Note: For strict retention of C2, specific metal catalysts (e.g., Cr-salen) are often employed with CO2 gas.[1]

-

-

Workup: Cool to RT, concentrate in vacuo.

-

Purification: Recrystallization from EtOAc/Hexanes.

Decision Matrix for Experimental Design

When designing a synthesis involving (R)-2-Methylaziridine, use the following logic flow to select the correct conditions.

Figure 2: Decision matrix for selecting reaction conditions based on desired regiochemistry.

References

-

Regioselectivity in Aziridine Ring Opening

-

Medicinal Chemistry Applications (Antibiotics)

-

Singh, G. S., et al. "Synthetic Aziridines in Medicinal Chemistry: A Mini-Review." Mini-Reviews in Medicinal Chemistry, 2016. Link

-

-

Synthesis of Chiral Amines

-

Safety & Toxicology Data

Sources

- 1. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Methylaziridine|Chiral Aziridine for Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 6. Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. epa.gov [epa.gov]

(R)-2-Methylaziridine as a chiral auxiliary in synthesis

Application Note: (R)-2-Methylaziridine as a Chiral Scaffold & Latent Auxiliary

Abstract

(R)-2-Methylaziridine (CAS: 83647-99-8) functions as a high-value chiral scaffold and latent electrophile in asymmetric synthesis. While distinct from transient auxiliaries (e.g., Evans oxazolidinones) that are attached and removed, (R)-2-methylaziridine acts as a "structural auxiliary": it transfers its stereochemical information into the final product via regiocontrolled ring-opening reactions. This guide details the mechanistic principles of regioselectivity, critical safety protocols for handling this alkylating agent, and validated procedures for synthesizing chiral amines and 1,2-functionalized motifs.

Part 1: Mechanistic Basis & Stereocontrol

The utility of (R)-2-methylaziridine lies in its high ring strain (~27 kcal/mol) and the presence of a defined stereocenter at C2.[1] The molecule reacts primarily as an electrophile, susceptible to nucleophilic attack. The "Auxiliary" function is realized through Regioselective Nucleophilic Ring Opening , where the choice of conditions dictates the site of bond cleavage, preserving or inverting the stereocenter.

The Regioselectivity Divergence

The reaction outcome is governed by the interplay between Steric Control (C3 attack) and Electronic Control (C2 attack).

-

Path A: C3-Selective Opening (Steric Control)

-

Mechanism: SN2-type displacement.

-

Driver: The nucleophile attacks the less hindered terminal carbon (C3).

-

Stereochemical Outcome: The chiral center at C2 is untouched. The configuration is Retained .

-

Standard Conditions: Unactivated aziridines, basic/neutral nucleophiles, or soft Lewis acids.

-

-

Path B: C2-Selective Opening (Electronic Control)

-

Mechanism: SN2 (with loose transition state) or SN1-like character.

-

Driver: Activation of the nitrogen (protonation, Lewis acid, or N-acylation) increases the electrophilicity. If the substituent can stabilize a developing positive charge (less effective with methyl than phenyl, but possible), attack may shift to C2.

-

Stereochemical Outcome: Nucleophilic attack at the stereocenter causes Walden Inversion .

-

Standard Conditions: Strong Lewis acids, hard nucleophiles, or intramolecular delivery.

-

Figure 1: Mechanistic divergence in the ring-opening of (R)-2-methylaziridine. Path A is the dominant mode for methyl-substituted substrates.

Part 2: Critical Safety Protocol (The Zero-Exposure Standard)

(R)-2-Methylaziridine is a potent alkylating agent . It mimics the behavior of nitrogen mustards and poses severe risks of carcinogenicity, mutagenicity, and acute toxicity via inhalation and skin absorption.

Mandatory PPE:

-

Respiratory: Full-face respirator with organic vapor cartridges (or synthesis strictly in a Class II Type B2 biosafety cabinet/fume hood).

-

Dermal: Double-gloving is required.

Decontamination Solution (The "Quench"): Do not use simple water. Aziridines can polymerize violently or persist.

-

Preparation: 10% Sodium Thiosulfate (Na₂S₂O₃) in water. The thiosulfate acts as a soft nucleophile, opening the ring to form a non-toxic Bunte salt.

Part 3: Protocol A – Regioselective Synthesis of Chiral 1,2-Diamines

Application: Synthesis of chiral ligands (e.g., for asymmetric hydrogenation) or drug intermediates.[1][3] Strategy: C3-selective ring opening using a nitrogen nucleophile.

Materials

-

Substrate: (R)-2-Methylaziridine (N-H or N-Tosyl/N-Boc protected). Note: N-Tosyl improves handling and crystallinity.

-

Nucleophile: Benzylamine (BnNH₂) or Sodium Azide (NaN₃).

-

Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) or simply heat for reactive amines.

-

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology

-

Preparation (In Glovebox or Vented Hood):

-

Dissolve (R)-N-Tosyl-2-methylaziridine (1.0 equiv) in anhydrous MeCN (0.5 M).

-

Add Yb(OTf)₃ (0.05 equiv) if using a less reactive nucleophile.

-

-

Nucleophile Addition:

-

Add Benzylamine (1.2 equiv) dropwise via syringe.

-

Rationale: A slight excess ensures complete consumption of the toxic aziridine.

-

-

Reaction:

-

Heat to 50°C for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Checkpoint: The aziridine spot (usually higher R_f) should disappear.

-

-

Workup (Safety Critical):

-

Cool to room temperature.

-

Quench: Add 10 mL of 10% Sodium Thiosulfate solution to the reaction mixture (destroys trace aziridine). Stir for 15 mins.

-

Extract with Ethyl Acetate (3x). Wash organics with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/EtOAc).

-

Result: (R)-N1-Benzyl-N2-tosyl-1,2-diaminopropane.

-

Data Summary: Regioselectivity in Nucleophilic Attack

| Entry | Nucleophile | Catalyst/Cond.[4][5][6][7] | Major Product (Regioisomer) | Yield | Selectivity (C3:C2) |

| 1 | PhCH₂NH₂ | Heat (60°C) | C3-Opened (Terminal) | 88% | >95:5 |

| 2 | NaN₃ | NH₄Cl, EtOH | C3-Opened (Terminal) | 92% | >98:2 |

| 3 | PhSH (Thiol) | BF₃·OEt₂ | C3-Opened (Terminal) | 85% | 90:10 |

| 4 | AcOH | InCl₃ | C2-Opened (Internal)* | 76% | 20:80 |

*Note: C2 attack (Entry 4) is rare for methyl-substituted aziridines and usually requires specific Lewis Acid tuning.

Part 4: Protocol B – Synthesis of Chiral Amino Alcohols (Inversion Strategy)

Application: Synthesis of non-natural amino acids or reversals of stereochemistry. Strategy: Acid-mediated opening with oxygen nucleophiles.

-

Activation:

-

Dissolve (R)-2-methylaziridine in aqueous H₂SO₄ (1M). This forms the activated aziridinium ion.

-

-

Reaction:

-

Heat to 80°C. Water acts as the nucleophile.

-

-

Outcome:

-

Under these harsh conditions, SN1 character increases. Attack at C2 (the more substituted carbon) becomes competitive, leading to (S)-1-amino-2-propanol (Inversion).

-

Note: This pathway is less selective than Path A and often yields mixtures. For high enantiopurity, Path A (Retention) is preferred.

-

Part 5: Workflow Visualization

Figure 2: Operational workflow for the safe handling and reaction of (R)-2-methylaziridine.

References

-

BenchChem. (R)-2-Methylaziridine: Structure, Properties, and Safety Data. Retrieved from BenchChem Database. Link

-

National Institutes of Health (NIH). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023. Link

-

Indian Institute of Technology (IIT) Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of Aziridines. J. Org. Chem. Link

-

Sigma-Aldrich. Safety Data Sheet: 2-Methylaziridine. Version 6.1. Link

-

BOC Sciences. Chiral Building Blocks in Drug Discovery.

Sources

- 1. (R)-2-Methylaziridine|Chiral Aziridine for Research [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Portico [access.portico.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-Methylaziridine

Introduction

(R)-2-Methylaziridine is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its strained three-membered ring and chiral center make it a versatile intermediate for the synthesis of more complex molecules. However, the inherent reactivity and volatility of 2-methylaziridine, coupled with the challenge of maintaining enantiomeric purity, can present significant purification challenges. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of purifying (R)-2-methylaziridine from reaction mixtures. We will explore common purification techniques, troubleshoot potential issues, and answer frequently asked questions to ensure the successful isolation of this critical compound with high purity.

Safety First: Handling 2-Methylaziridine

2-Methylaziridine is a volatile and toxic substance that should be handled with extreme care in a well-ventilated fume hood.[1] It is classified as an alkylating agent and poses significant health risks.[1] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[1] Due to its volatility (boiling point ~60°C), it is crucial to minimize inhalation exposure.[1] All waste materials contaminated with 2-methylaziridine should be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may be encountered during the purification of (R)-2-methylaziridine.

Low Yield After Distillation

Question: My yield of (R)-2-methylaziridine is consistently low after distillation. What are the potential causes and how can I improve it?

Answer: Low distillation yields can stem from several factors related to the inherent properties of 2-methylaziridine and the distillation setup.

-

Polymerization: Aziridines, especially when protonated, are prone to polymerization.[1] Acidic impurities or conditions can catalyze this process, leading to the formation of non-volatile polymeric gunk and significant product loss.

-

Volatility and Co-distillation: The low boiling point of 2-methylaziridine (~60°C) means it can be lost if the distillation apparatus is not properly sealed or if it co-distills with volatile solvents.

-

Solution: Use a well-sealed distillation apparatus with properly lubricated joints. If residual volatile solvents are present, consider a two-step distillation process. A normal pressure distillation can be used initially to remove lower-boiling impurities, followed by a vacuum distillation to isolate the 2-methylaziridine.[2]

-

-

Inefficient Condensation: Inadequate cooling of the condenser will result in the loss of the volatile product.

-

Solution: Ensure a high flow rate of a cold coolant through the condenser. For very low-boiling point compounds, a cold finger or a condenser cooled with a refrigerated circulator may be necessary.

-

Incomplete Removal of Starting Materials or Byproducts

Question: I'm having trouble separating (R)-2-methylaziridine from unreacted starting materials and reaction byproducts using distillation alone. What other techniques can I use?

Answer: When distillation is insufficient for achieving the desired purity, chromatographic methods are often the next step.

-

Flash Column Chromatography: This is a common and effective technique for purifying small to medium-scale reactions.

-

Stationary Phase: Silica gel is a common choice. However, due to the basic nature of aziridines, they can interact strongly with the acidic silica surface, leading to tailing and potential degradation. To mitigate this, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.

-

Mobile Phase: A mixture of a non-polar solvent like heptane or petroleum ether and a more polar solvent like ethyl acetate is typically used.[3][4] The polarity of the eluent can be gradually increased to elute the desired product.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or when very high purity is required, preparative HPLC can be employed. Chiral stationary phases can also be used to separate enantiomers if the reaction is not completely stereoselective.

| Purification Method | Key Parameters & Considerations | Typical Application |

| Distillation | - Pressure: Atmospheric followed by vacuum can be effective.[2] - Temperature: Keep the pot temperature as low as possible to minimize decomposition. - Additives: Use of a non-volatile base (e.g., KOH) is recommended to prevent polymerization.[1] | Large-scale purification; removal of non-volatile impurities and some volatile solvents. |

| Flash Chromatography | - Stationary Phase: Deactivated silica gel (with triethylamine). - Eluent System: Heptane/Ethyl Acetate or similar solvent systems.[3][4] | Small to medium-scale purification; separation of compounds with different polarities. |